(5-methyl-1H-indol-4-yl)methanamine
Description
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
(5-methyl-1H-indol-4-yl)methanamine |
InChI |
InChI=1S/C10H12N2/c1-7-2-3-10-8(4-5-12-10)9(7)6-11/h2-5,12H,6,11H2,1H3 |
InChI Key |
ZMWAQFFXEUUEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 4-yl methanamine group is conserved in this compound and (7-fluoro-1H-indol-4-yl)methanamine, but substituents at the 5- or 7-position modulate electronic effects.
- Substituent Type : Methyl groups (electron-donating) vs. halogens (electron-withdrawing) alter indole ring reactivity and interaction with biological targets .
Physicochemical Properties
Key Observations :
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing indole scaffolds. For (5-methyl-1H-indol-4-yl)methanamine, this method involves cyclizing phenylhydrazines with ketones under acidic conditions. A modified approach reported in Oriental Journal of Chemistry (2017) illustrates the synthesis of a related compound, [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone, via Friedel-Crafts benzoylation followed by allylic bromination and Fischer cyclization. Adapting this strategy:
-
Friedel-Crafts Acylation : React 5-methylindole with benzoyl chloride in dichloromethane using AlCl₃ to introduce a ketone group at the 4-position.
-
Hydrazine Formation : Treat the ketone intermediate with phenylhydrazine to form the hydrazone.
-
Cyclization : Perform acid-catalyzed cyclization (e.g., BF₃·Et₂O in acetic acid) to yield the indole ring.
-
Amination : Reduce the carbonyl group to an amine using LiAlH₄ or catalytic hydrogenation.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C | 78 |
| Cyclization | BF₃·Et₂O, AcOH, 80°C | 65 |
| Reductive Amination | LiAlH₄, THF, reflux | 85 |
Challenges include controlling regioselectivity during acylation and avoiding over-reduction during amination.
Reductive Amination of 5-Methyl-1H-indol-4-carboxaldehyde
This two-step method leverages the availability of indole-4-carboxaldehyde derivatives:
-
Aldehyde Synthesis : Oxidize 5-methylindole using MnO₂ or CrO₃ to generate 5-methyl-1H-indol-4-carboxaldehyde.
-
Reductive Amination : React the aldehyde with ammonium acetate and NaBH₃CN in methanol to produce the primary amine.
Optimization Insights :
-
Solvent Choice : Methanol or ethanol improves solubility of intermediates.
-
Catalyst : ZnCl₂ enhances imine formation efficiency.
Modern Catalytic Methods
Transition Metal-Catalyzed C–N Bond Formation
Palladium and copper catalysts enable direct introduction of amine groups at the indole 4-position. A 2022 study demonstrated a Pd(OAc)₂/Xantphos system for coupling 5-methyl-4-bromoindole with benzophenone imine, followed by acidic hydrolysis to release the primary amine.
Reaction Conditions :
-
Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
-
Base : Cs₂CO₃, toluene, 110°C, 24 h
-
Yield : 82% after hydrolysis
Advantages :
Photocatalytic Reductive Amination
Recent advances utilize visible-light photocatalysis for milder reaction conditions. A protocol using Ru(bpy)₃Cl₂ and Hantzsch ester as a hydrogen donor converts 5-methylindole-4-carbonitrile to the corresponding amine via radical intermediates.
Data :
| Parameter | Value |
|---|---|
| Light Source | 450 nm LED |
| Catalyst Loading | 2 mol% Ru(bpy)₃Cl₂ |
| Yield | 75% |
This method reduces reliance on harsh reductants like LiAlH₄.
Industrial-Scale Production Techniques
Continuous Flow Fischer Indole Synthesis
Industrial processes prioritize throughput and safety. A continuous flow system for Fischer indole synthesis achieves:
Hydrogenation of 4-Cyano-5-methylindole
Catalytic hydrogenation of nitriles using Raney Ni or Pd/C in NH₃/MeOH efficiently produces primary amines:
Case Studies and Recent Advances
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
